PKI 166 hydrochloride
Description
Overview of Receptor Tyrosine Kinases and Their Role in Disease Pathogenesis
Receptor tyrosine kinases (RTKs) are a major class of transmembrane cell surface receptors that play a pivotal role in cellular signaling. aimspress.comexplorationpub.com Structurally, they consist of an extracellular ligand-binding domain, a single transmembrane helix, and an intracellular region with intrinsic tyrosine kinase activity. aimspress.com The binding of an extracellular ligand, typically a growth factor, to the RTK induces receptor dimerization and autophosphorylation of tyrosine residues within the intracellular kinase domain. ersnet.orgnih.gov This phosphorylation event creates docking sites for various downstream signaling proteins, which in turn activate complex intracellular pathways controlling fundamental cellular processes such as proliferation, differentiation, survival, metabolism, and migration. aimspress.comnih.gov
The proper functioning of RTKs is essential for normal tissue development and homeostasis. nih.gov However, dysregulation of RTK signaling is a common hallmark of numerous human diseases, most notably cancer. aimspress.comnih.govfrontiersin.org Aberrant RTK activity can arise from gene mutations, amplifications, or overexpression, leading to uncontrolled cell growth, proliferation, invasion, and angiogenesis—the formation of new blood vessels that supply tumors. aimspress.comnih.gov For instance, the Epidermal Growth Factor Receptor (EGFR), a well-studied RTK, is frequently dysregulated in epithelial tumors. nih.govbocsci.com Beyond oncology, RTK dysfunction has been implicated in the pathophysiology of degenerative diseases, cardiovascular conditions, and fibrotic disorders like idiopathic pulmonary fibrosis. aimspress.comexplorationpub.comersnet.org
Strategic Importance of Kinase Inhibitors in Targeted Molecular Research
Given the central role of dysregulated kinase activity in disease, particularly cancer, protein kinases have become critical targets for therapeutic drug development. frontiersin.orgnih.govjci.org Kinase inhibitors are small molecules designed to block the phosphorylation function of these enzymes, thereby interrupting the aberrant signaling cascades that drive disease progression. jci.orgfrontiersin.org The development of these inhibitors represents a paradigm shift from conventional cytotoxic chemotherapies to more targeted molecular therapies. frontiersin.org
The strategic importance of kinase inhibitors lies in their potential for high specificity and potency, allowing for the precise targeting of the molecular drivers of a particular disease. frontiersin.org In academic and preclinical research, these inhibitors serve as powerful tools to dissect complex signaling pathways, validate kinases as therapeutic targets, and understand mechanisms of drug resistance. jci.org By observing the cellular and systemic effects of inhibiting a specific kinase, researchers can elucidate its biological functions and its role in pathogenesis. The success of numerous FDA-approved kinase inhibitors in treating various cancers has validated this approach and continues to fuel extensive research into discovering and characterizing new inhibitory molecules for a range of malignant and non-malignant disorders. nih.govjci.org
Historical Context and Research Trajectory of PKI 166 Hydrochloride as a Pyrrolo-pyrimidine Epidermal Growth Factor Receptor Inhibitor
This compound emerged from research programs focused on developing small-molecule inhibitors of the Epidermal Growth Factor Receptor (EGFR). psu.edu It belongs to the pyrrolo-pyrimidine class of compounds, a structural scaffold that has yielded several potent kinase inhibitors. nih.govntnu.no Developed by Novartis, PKI 166 was identified as a potent, reversible inhibitor of the tyrosine kinase activity of EGFR (also known as ErbB1 or HER1) and, to some extent, ErbB2 (HER2). nih.govpsu.edu
The compound entered early-phase clinical trials in 1999 to be evaluated in patients with advanced solid malignancies. nih.govncats.io Its development was part of a broader wave of research into EGFR tyrosine kinase inhibitors (EGFR-TKIs) during that period, which also included now well-known agents like gefitinib (B1684475) and erlotinib (B232). nih.govnih.gov Research on PKI 166 was aimed at exploiting the dependence of certain tumors on EGFR signaling for their growth and survival. bocsci.com Despite showing encouraging antitumor activity in preclinical models, the clinical development of PKI 166 was discontinued (B1498344) in 2002. psu.eduncats.io Nevertheless, the compound remains a significant tool in academic research for studying EGFR signaling and the effects of its inhibition. rndsystems.comtocris.com
Scope and Significance of Preclinical Investigations on this compound
Preclinical investigations have extensively characterized the biological activity of this compound, establishing its profile as a potent and selective EGFR inhibitor. A key finding from these studies is its high potency in enzymatic assays.
Table 1: In Vitro Inhibitory Activity of PKI 166
| Target | IC₅₀ Value | Description |
|---|---|---|
| EGFR Kinase | 0.7 nM | Potent inhibition of the epidermal growth factor receptor's tyrosine kinase activity. ncats.iorndsystems.comtocris.com |
| Serine/Threonine Kinases | >3000-fold less potent | Demonstrates high selectivity for EGFR over other kinase families. rndsystems.comtocris.com |
IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
The significance of these preclinical findings lies in their demonstration of the compound's ability to effectively and selectively block its intended target. Laboratory studies using cancer cell lines further substantiated these results. For example, pretreatment of human pancreatic and prostate cancer cells with PKI 166 was shown to inhibit the autophosphorylation of the EGFR in a dose-dependent manner, confirming its mechanism of action within a cellular context. aacrjournals.orgmedchemexpress.com
Further preclinical research in animal models highlighted the potential anti-tumor and anti-angiogenic effects of the compound. These studies provided crucial insights into the in vivo efficacy of targeting the EGFR pathway.
Table 2: Selected Preclinical In Vivo Research Findings for PKI 166
| Cancer Model | Key Finding | Reference |
|---|---|---|
| Pancreatic Cancer (Mouse Model) | Reduced tumor growth, metastasis, and angiogenesis. rndsystems.comtocris.com | [Bruns et al., 2000] |
| Androgen-Independent Prostate Cancer (Mouse Bone Metastasis Model) | Reduced size of bone tumors and destruction of bone. aacrjournals.org | [Inoue et al., 2003] |
These studies demonstrate the compound's activity in a complex biological system.
These preclinical investigations were instrumental in defining the biological profile of PKI 166 as a potent EGFR inhibitor with significant anti-tumor activity in various cancer models. bocsci.compsu.edu The data generated from this research contributed to the broader understanding of the therapeutic potential of EGFR inhibition and provided a foundation for the clinical evaluation of this class of compounds. bocsci.com
Properties
Molecular Formula |
C20H18N4O.HCl |
|---|---|
Molecular Weight |
366.84 |
Synonyms |
4-[4-[[(1R)-1-Phenylethyl]amino]-7H-pyrrolo[2,3-d]pyrimidin-6-yl]phenol hydrochloride |
Origin of Product |
United States |
Molecular and Cellular Mechanisms of Pki 166 Hydrochloride
Target Receptor Tyrosine Kinase Inhibition Profile
PKI 166 hydrochloride demonstrates a potent and selective inhibitory profile against key members of the ErbB family of receptor tyrosine kinases.
This compound is a highly potent, ATP-competitive inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. caymanchem.com Research has consistently shown its ability to inhibit the intracellular kinase domain of EGFR with high affinity. The half-maximal inhibitory concentration (IC50) for this compound against EGFR has been determined to be 0.7 nM. tocris.commedchemexpress.cominvivochem.cn This potent inhibition of EGFR's kinase activity forms the primary basis of its molecular mechanism.
In addition to its effects on EGFR, this compound also targets the Human Epidermal Growth Factor Receptor 2 (HER2), another member of the ErbB family. It selectively inhibits the tyrosine kinase activity of both EGFR and HER2 receptors. While the specific IC50 value for HER2 inhibition is not as consistently reported as for EGFR, its activity against this receptor is a key feature of its dual-inhibitory profile.
A critical aspect of the molecular profile of this compound is its high selectivity for its primary targets over other types of kinases. It displays a more than 3000-fold selectivity against a panel of serine/threonine kinases. tocris.com For instance, its inhibitory activity against Protein Kinase C alpha (PKCα) and Cyclin-dependent kinase 2 (Cdc2)/cyclin B is significantly lower, with IC50 values of >100 µM and 78 µM, respectively. caymanchem.com
However, it does exhibit inhibitory activity against other tyrosine kinases, albeit at higher concentrations than for EGFR. This indicates a degree of promiscuity within the tyrosine kinase family.
| Kinase Target | Kinase Family | IC50 (µM) |
|---|---|---|
| EGFR | Tyrosine Kinase | 0.0007 |
| c-Abl | Tyrosine Kinase | 0.028 |
| c-Src | Tyrosine Kinase | 0.103 |
| VEGFR2/KDR | Tyrosine Kinase | 0.327 |
| FLT1 | Tyrosine Kinase | 0.962 |
| c-Kit | Tyrosine Kinase | 2.21 |
| FLK | Tyrosine Kinase | >1 |
| c-Met | Tyrosine Kinase | >1 |
| Tek | Tyrosine Kinase | >1 |
| Cdc2/cyclin B | Serine/Threonine Kinase | 78 |
| PKCα | Serine/Threonine Kinase | >100 |
Further investigations into the broader pharmacological profile of this compound have explored its activity against other molecular targets. Notably, it has been identified as an inhibitor of E. coli Thymidylate Monophosphate Kinase (TMPK), with an IC50 value of 15 µM. researchgate.net
There is currently no publicly available scientific literature that documents the direct inhibitory or binding activity of this compound on L-type calcium channels or β2 adrenergic receptors.
Downstream Signaling Pathway Modulation
The inhibition of EGFR and HER2 by this compound leads to the disruption of the downstream signaling cascades that are normally activated by these receptors.
Upon ligand binding, EGFR and HER2 undergo dimerization, which in turn activates their intracellular kinase domains, leading to autophosphorylation of tyrosine residues within the cytoplasmic tail of the receptors. This autophosphorylation is a critical step in initiating downstream signaling.
Inhibition of Mitogen-Activated Protein Kinase (MAPK/ERK) Signaling
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a critical signaling cascade that regulates cell growth, differentiation, and survival. medchemexpress.comnih.gov In many cancers, this pathway is constitutively activated, often due to mutations in upstream components like Ras or Raf. nih.gov
Research has demonstrated that this compound effectively inhibits the MAPK/ERK signaling pathway. nih.gov In studies conducted on A431 epidermoid carcinoma cells, treatment with PKI 166 inhibited the phosphorylation of MAPK induced by growth factors. nih.gov This inhibition is a key aspect of its anti-proliferative effects. The disruption of the ERK pathway is a common strategy in cancer therapy as it is frequently overactive in various cancers. medchemexpress.comnih.gov
Table 1: Effect of PKI 166 on MAPK/ERK Signaling
| Cell Line | Treatment | Effect on MAPK/ERK Pathway | Reference |
|---|---|---|---|
| A431 (Epidermoid Carcinoma) | PKI 166 | Inhibition of growth factor-induced phosphorylation of MAPK. | nih.gov |
Suppression of Phosphatidylinositol 3′-Kinase (PI3K)/Akt Pathway Activation
The Phosphatidylinositol 3′-Kinase (PI3K)/Akt pathway is another fundamental signaling route that plays a crucial role in regulating cell survival, proliferation, and metabolism. nih.gov Hyperactivation of this pathway is a common feature in many human cancers, promoting cell growth and inhibiting apoptosis. youtube.comyoutube.com
Activation of p53 and Caspase Pathways
The p53 tumor suppressor protein and the caspase family of proteases are central to the regulation of apoptosis, or programmed cell death. nih.govijper.org Activation of p53 can trigger a cascade of events leading to the activation of caspases, which then execute the apoptotic process. nih.gov
Studies have shown that PKI 166 induces apoptosis through the activation of both the p53 and caspase pathways in epidermoid carcinoma cells. nih.govresearchgate.net Treatment with PKI 166 leads to an induction of p53 expression in a dose-dependent manner. nih.gov This, in turn, contributes to an imbalance in the Bax/Bcl-2 ratio, which triggers the caspase cascade and subsequent cleavage of PARP, ultimately leading to apoptosis. nih.gov This process is characterized by an increase in the sub-G1 phase of the cell cycle, chromatin condensation, and DNA laddering. nih.gov
Table 2: Pro-Apoptotic Effects of PKI 166
| Cell Line | Effect | Mechanism | Reference |
|---|---|---|---|
| A431 (Epidermoid Carcinoma) | Induction of Apoptosis | Increased expression of p53, imbalance of Bax/Bcl-2 ratio, activation of caspase cascade, cleavage of PARP. | nih.gov |
Modulation of Cell Cycle Regulatory Proteins (e.g., Cyclin-Dependent Kinase Inhibitor p27, c-fos)
The progression of the cell cycle is tightly controlled by a complex network of regulatory proteins, including cyclins, cyclin-dependent kinases (CDKs), and CDK inhibitors like p27. The proto-oncogene c-fos is also involved in regulating cell proliferation and differentiation.
The inhibitory effects of PKI 166 on proliferative signaling pathways suggest a role in modulating these cell cycle regulators. While direct studies on PKI 166's effect on c-fos and p27 are limited, its inhibition of the Akt pathway is significant. The Akt kinase is known to regulate the transcription of the gene for p27(kip1), and inhibition of Akt can lead to an increase in p27(kip1) expression, which in turn can inhibit CDK2 activity and halt the cell cycle. nih.gov Furthermore, research on A431 cells demonstrated that PKI 166 inhibited the expression of cyclin-D1 and cyclin-E while inducing the expression of the CDK inhibitor p21 in a dose-dependent manner. nih.gov These findings indicate that PKI 166 disrupts normal cell cycle progression by altering the expression of key regulatory proteins.
Preclinical Efficacy Studies in in Vitro and in Vivo Models
In Vitro Anti-proliferative and Apoptotic Activities
The in vitro effects of PKI-166 hydrochloride have been evaluated across a range of human cancer cell lines, demonstrating its potential to inhibit cell growth and trigger programmed cell death.
Evaluation in Pancreatic Carcinoma Cell Lines
In the human pancreatic cancer cell line L3.6pl, PKI-166 has been shown to enhance the cytotoxic effects of the standard chemotherapeutic agent, gemcitabine (B846). uky.edu Furthermore, it effectively inhibits the autophosphorylation of the epidermal growth factor receptor (EGFR) in a dose-dependent manner in human pancreatic cancer cells, a key mechanism in blocking cancer cell signaling pathways. uky.edu Studies have also indicated that inhibiting protein kinase A (PKA), a pathway that can be influenced by agents like PKI-166, can induce growth arrest and apoptosis in pancreatic cancer cell lines such as PANC-1, MIA PaCa-2, and SUIT-2. nih.gov
Assessment in Epidermoid Carcinoma Cell Lines (e.g., A431)
In the A431 human epidermoid carcinoma cell line, PKI-166 hydrochloride has demonstrated significant cytotoxic effects. researchgate.net The half-maximal inhibitory concentration (IC50), a measure of the compound's potency, was determined to be 1.0 microM following treatment for 48 and 72 hours. researchgate.net
The induction of apoptosis by PKI-166 in A431 cells is a key mechanism of its anti-cancer activity. Treatment with the compound leads to an increased fraction of cells in the sub-G1 phase of the cell cycle, a hallmark of apoptosis. researchgate.net Further evidence of apoptosis includes chromatin condensation and the formation of a DNA ladder, indicating the fragmentation of genetic material. researchgate.net
Mechanistically, PKI-166's apoptotic effects are linked to its ability to induce redox signaling. researchgate.net The compound stimulates the production of reactive oxygen species (ROS) and causes mitochondrial membrane depolarization. researchgate.net This is associated with the activation of the p53 tumor suppressor protein and the MAP kinase and caspase pathways. researchgate.net Specifically, it inhibits the expression of cyclin-D1 and cyclin-E, while inducing the expression of p53 and p21. researchgate.net This leads to an imbalance in the Bax/Bcl-2 ratio, which in turn triggers the caspase cascade and subsequent cleavage of PARP, ultimately leading to programmed cell death. researchgate.net
Studies in Prostate Cancer Cell Lines
The anti-proliferative and apoptotic effects of targeting pathways relevant to PKI-166 have been explored in prostate cancer cell lines. While specific data for PKI-166 is limited, related studies provide insights into potential mechanisms. For instance, the inhibition of protein kinases has been shown to induce apoptosis in the DU145 human androgen-independent prostate tumor cell line. nih.gov
Investigations in Renal Cell Carcinoma Cell Lines
Preclinical studies in renal cell carcinoma (RCC) have highlighted the potential of inducing apoptosis as a therapeutic strategy. While direct studies with PKI-166 are not extensively detailed in the available literature, research on other compounds demonstrates that the induction of apoptosis, often associated with an increase in reactive oxygen species and modulation of signaling pathways like the extracellular signal-regulated kinases (ERK) 1 and 2, is a viable approach in RCC cell lines such as 786-0. nih.gov
Characterization in Other Relevant Cancer Cell Lines
The broad anti-proliferative activity of compounds acting on pathways similar to PKI-166 has been observed in various other cancer cell lines, suggesting a potential for wider therapeutic application.
In Vivo Anti-tumorigenic Effects in Xenograft Models
The anti-tumor efficacy of PKI-166 hydrochloride has also been assessed in in vivo animal models, providing crucial data on its potential therapeutic effects in a more complex biological system.
In an athymic nude mouse model bearing human pancreatic cancer L3.6pl cells, oral administration of PKI-166 alone demonstrated a significant impact on tumor growth and survival. uky.edu The median survival time for mice treated with PKI-166 alone was 70 days, a notable increase compared to the 37-day survival of the control group. uky.edu When combined with gemcitabine, the median survival time was further extended to 75 days. uky.edu This combination therapy also resulted in a greater decrease in median tumor volume compared to either treatment alone. uky.edu Importantly, treatment with PKI-166, both as a single agent and in combination, was well-tolerated by the animals, as indicated by the maintenance of their body weight. uky.edu
While specific in vivo data for PKI-166 in epidermoid, prostate, and renal cell carcinoma xenograft models is not as extensively detailed in the currently available literature, the A431 xenograft model is a well-established system for testing EGFR antagonists and has been used to demonstrate tumor growth inhibition in response to EGFR-targeted treatments. altogenlabs.com
Data Table: In Vitro Efficacy of PKI-166 Hydrochloride
| Cell Line | Cancer Type | Endpoint | Result |
| A431 | Epidermoid Carcinoma | IC50 | 1.0 µM |
| A431 | Epidermoid Carcinoma | Apoptosis | Induction of apoptosis confirmed by sub-G1 phase increase, chromatin condensation, and DNA laddering. |
| L3.6pl | Pancreatic Carcinoma | Cytotoxicity | Enhanced cytotoxicity of gemcitabine. |
| Human Pancreatic Cancer Cells | Pancreatic Carcinoma | EGFR Autophosphorylation | Dose-dependent inhibition. |
Data Table: In Vivo Efficacy of PKI-166 Hydrochloride in Pancreatic Cancer Xenograft Model (L3.6pl)
| Treatment Group | Median Survival Time (days) |
| Control (HBSS) | 37 |
| Gemcitabine alone | 56 |
| PKI-166 alone | 70 |
| Gemcitabine + PKI-166 | 75 |
Inhibition of Tumor Growth in Mouse Models of Pancreatic Carcinoma
Preclinical studies utilizing mouse models of pancreatic ductal adenocarcinoma (PDAC) are crucial for evaluating novel therapeutic agents. These models, which include patient-derived xenografts (PDXs) and genetically engineered mouse models (GEMMs), aim to recapitulate the complex tumor biology and microenvironment of human pancreatic cancer. nih.govd-nb.info The KPC mouse model, which harbors mutations in Kras and p53, is a well-established GEMM that mimics the development and progression of human PDAC, including metastasis to distant organs. mdpi.com
Syngeneic mouse models, where immunologically compatible cancer cells are implanted into mice with an intact immune system, are also valuable for studying the interplay between the tumor and the host immune response. mdpi.com While PDX models, created by implanting fresh human tumor tissue into immunodeficient mice, retain many histological and genetic features of the original tumor, they lack a functional immune system, which is a limitation for immunotherapy studies. mdpi.com The choice of preclinical model is critical and depends on the specific therapeutic strategy being investigated. For instance, studying the efficacy of immunotherapies necessitates models with a competent immune system. mdpi.comnih.gov
Efficacy in Renal Cell Carcinoma Xenograft Models
Patient-derived xenograft (PDX) models of renal cell carcinoma (RCC) have emerged as a valuable tool for preclinical drug evaluation and for developing personalized therapeutic strategies. nih.govoncotarget.com These models are established by implanting patient tumor tissue directly into immunodeficient mice, which allows for the preservation of the original tumor's histology and genomic integrity. nih.gov
Studies have demonstrated that RCC PDX models can exhibit distinct sensitivity patterns to various antiangiogenic therapies. For example, a panel of 24 RCC xenografts showed varied responses to treatments with sunitinib, pazopanib, sorafenib, axitinib, temsirolimus, and bevacizumab. oncotarget.com In this particular study, axitinib and temsirolimus were found to be the most active compounds, while sorafenib and pazopanib showed the least efficacy. oncotarget.com This highlights the heterogeneity of treatment response in RCC and the potential of PDX models to identify biomarkers that could predict therapeutic outcomes. Traditional xenograft models using established RCC cell lines like ACHN and Caki-1 are also employed to study tumor growth and the effects of drug treatments in vivo. nih.gov
Responses in Prostate Cancer Xenograft Models
Patient-derived xenograft (PDX) models are instrumental in preclinical research for prostate cancer, as they can effectively mirror the characteristics of a patient's original tumor. biorxiv.org These models are crucial for studying therapy resistance and the metastatic processes of the disease. nih.gov The establishment of PDX models from treatment-naïve, soft tissue metastases has provided valuable insights into the biology of androgen-dependent prostate cancer. biorxiv.orgnih.gov
Molecular analysis of these PDX models, including RNA and whole-exome sequencing, has confirmed their genomic and transcriptomic similarity to the primary tumors from which they were derived. biorxiv.orgnih.gov This fidelity makes them suitable platforms for testing targeted treatments. For instance, comparing different metastatic PDX models in organoid screens with FDA-approved compounds has revealed differential drug sensitivities, with multikinase inhibitors showing broad effectiveness. nih.govresearchgate.net This approach serves as a proof-of-principle for using these preclinical tools to screen drug responses and identify new therapeutic options for advanced prostate cancer. nih.govresearchgate.net The MD Anderson Prostate Cancer PDX series is a notable resource that captures the molecular landscape of prostate cancers as they progress under various treatments, facilitating the development of marker-driven therapies. nih.gov
Analysis of Glioblastoma Models Using Computational Drug Discovery
Computational drug discovery tools are increasingly being utilized to identify novel therapeutic candidates for glioblastoma (GBM), a highly aggressive brain tumor. nih.govnih.gov These approaches, including quantitative structure-activity relationship models and structure-based virtual screening, help to identify blood-brain barrier-permeant drug candidates with favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. nih.gov
One strategy involves screening for molecules that can inhibit key signaling pathways in glioblastoma, such as the EGFR/PI3Kp110β pathway. nih.gov Through this method, researchers have identified several potential drug candidates, including both new molecules and existing FDA-approved compounds that could be repurposed. nih.gov For instance, a screening of the ZINC15 database identified five FDA-approved compounds—canertinib, naquotinib, tesevatinib, poziotinib, and PKI-166—as potential candidates for glioblastoma treatment. nih.gov Subsequent in vitro validation in glioblastoma cell lines confirmed the anti-tumor effects of some of these identified molecules, with dual inhibitors showing the greatest decrease in cell viability. nih.gov This integrated workflow of computational prediction followed by experimental validation provides a powerful tool for accelerating the discovery of new treatments for glioblastoma. conicet.gov.ar
Non-Invasive Monitoring of Anti-proliferative Responses in Preclinical Models (e.g., using 18F-FLT PET)
Positron Emission Tomography (PET) with the tracer 3'-deoxy-3'-[¹⁸F]fluorothymidine (¹⁸F-FLT) is a non-invasive imaging technique used to assess cell proliferation in vivo. nih.gov This method allows for the longitudinal monitoring of a tumor's response to anti-proliferative therapies early in the course of treatment. The underlying principle is that effective treatments will lead to a decrease in tumor cell proliferation, which can be detected as a reduced uptake of ¹⁸F-FLT. nih.gov
In preclinical studies, ¹⁸F-FLT PET is employed to evaluate the efficacy of various cancer therapeutics, including small molecule inhibitors. nih.gov By visualizing and quantifying changes in cell proliferation, researchers can predict eventual tumor regression. This technique is particularly valuable for stratifying responders from non-responders to a given treatment at an early time point. nih.gov For example, ¹⁸F-FLT PET/CT imaging can be used to measure changes in ¹⁸F-FLT uptake in metastatic tumors during and after treatment to determine tumor response. cancer.gov The ability to non-invasively monitor treatment effects helps in the development and optimization of novel anti-cancer drugs. nih.gov
Modulation of Tumor Microenvironment Components
Inhibition of Angiogenesis
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth, progression, and metastasis. mdpi.com Solid tumors larger than 1-2 mm³ depend on neovascularization to supply nutrients and oxygen. mdpi.com The tumor microenvironment contains a balance of pro- and anti-angiogenic factors, and an imbalance in favor of pro-angiogenic modulators drives tumor angiogenesis. mdpi.com
One of the key pathways involved in angiogenesis is mediated by the Vascular Endothelial Growth Factor (VEGF) and its receptors. mdpi.com Targeting this pathway is a common anti-angiogenic strategy. Small molecule tyrosine kinase inhibitors (TKIs) are one class of drugs that can inhibit VEGFR signaling. mdpi.com Additionally, other signaling pathways can contribute to angiogenesis. For instance, the inhibition of specific protein kinases can suppress angiogenesis. nih.gov
Preclinical studies have shown that certain compounds can inhibit angiogenesis. For example, some natural health products have demonstrated anti-angiogenic properties by affecting multiple processes, including gene expression and enzyme activities. nih.gov The extracellular form of protein kinase A (ECPKA) has also been shown to inhibit angiogenesis in a chicken embryo chorioallantoic membrane assay, an effect that can be partially reversed by a PKA peptide inhibitor (PKI). nih.gov
| Model System | Key Findings |
| Pancreatic Carcinoma Mouse Models | KPC and PDX models are used to evaluate therapies, with immune-competent models being essential for immunotherapy studies. nih.govd-nb.infomdpi.comnih.gov |
| Renal Cell Carcinoma Xenografts | PDX models show heterogeneous responses to antiangiogenic drugs, with axitinib and temsirolimus demonstrating high activity in one study. nih.govoncotarget.com |
| Prostate Cancer Xenografts | PDX models that genomically resemble patient tumors are used to test drug sensitivities, identifying multikinase inhibitors as broadly effective. biorxiv.orgnih.govresearchgate.netnih.gov |
| Glioblastoma Computational Models | In silico screening identified PKI-166 and other compounds as potential inhibitors of the EGFR/PI3Kp110β pathway. nih.gov |
| ¹⁸F-FLT PET Imaging | This non-invasive technique allows for early assessment of anti-proliferative treatment response in preclinical tumor models. nih.govcancer.gov |
| Angiogenesis Inhibition Models | Various models demonstrate that targeting pathways like VEGF and protein kinases can inhibit new blood vessel formation. mdpi.comnih.govnih.gov |
Reduction of Metastatic Potential
The pyrrolo-pyrimidine derivative, PKI-166 hydrochloride, has demonstrated potential in mitigating metastatic processes in preclinical cancer models. Its mechanism of action, primarily through the inhibition of epidermal growth factor receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2), is crucial to its anti-metastatic effects. Metastasis, a complex cascade of events involving local invasion, intravasation, survival in circulation, extravasation, and colonization at distant sites, is often driven by signaling pathways that are aberrantly activated in cancer cells. PKI-166 targets key nodes in these pathways, thereby interfering with the cellular machinery required for metastatic dissemination.
In Vitro Studies
Preclinical investigations using cell-based assays have provided initial evidence of the anti-metastatic properties of PKI-166. These studies typically involve assays that measure cell migration and invasion, which are fundamental processes in the metastatic cascade.
Research on the effect of PKI-166 on epidermoid carcinoma cells (A431) has shown that the compound can inhibit certain metastatic properties. Treatment with PKI-166 was found to suppress colony formation in soft agar assays, indicating a reduction in anchorage-independent growth, a hallmark of metastatic cells. Furthermore, the compound inhibited the activity of matrix metalloproteinase-9 (MMP-9), an enzyme crucial for the degradation of the extracellular matrix, which is a critical step in cancer cell invasion. These effects were associated with the inhibition of growth factor-induced phosphorylation of EGFR, Akt, MAPK, and JNK, key signaling molecules that regulate cell proliferation and metastasis.
Interactive Data Table: In Vitro Anti-Metastatic Effects of PKI-166 Hydrochloride
| Cell Line | Assay Type | Observed Effect | Signaling Pathways Implicated |
| A431 (Epidermoid Carcinoma) | Soft Agar Colony Formation | Suppression of colony formation | Inhibition of EGFR, Akt, MAPK, JNK phosphorylation |
| A431 (Epidermoid Carcinoma) | Gelatin Zymography | Inhibition of MMP-9 activity | Inhibition of EGFR, Akt, MAPK, JNK phosphorylation |
In Vivo Studies
Animal models provide a more complex biological system to evaluate the anti-metastatic potential of therapeutic agents. Studies utilizing mouse models of pancreatic cancer have suggested that PKI-166 can reduce metastasis and angiogenesis tocris.com.
In one study using an orthotopic mouse model of human pancreatic cancer with L3.6pl cells, the therapeutic effect of PKI-166, both alone and in combination with gemcitabine, was evaluated. While the primary focus was on tumor growth and survival, the incidence of metastasis was also assessed. The median survival time of mice treated with PKI-166 alone was 70 days, a significant improvement over the 37 days for the control group and 56 days for the gemcitabine-alone group medchemexpress.com.
Interactive Data Table: In Vivo Anti-Metastatic Effects of PKI-166 Hydrochloride in a Pancreatic Cancer Model
| Treatment Group | Median Survival Time (days) | Incidence of Pancreatic Tumors | Incidence of Lymph Node Metastasis |
| Control (HBSS) | 37 | All mice | Similar to single-agent groups |
| Gemcitabine | 56 | All mice | Similar to control and PKI-166 alone |
| PKI-166 | 70 | All mice | Similar to control and gemcitabine alone |
| PKI-166 + Gemcitabine | 75 | 75% | Obvious increase compared to other groups |
These preclinical findings, while demonstrating a potential role for PKI-166 in reducing certain aspects of metastasis, also underscore the need for more comprehensive studies to fully elucidate its impact on the entire metastatic cascade across different cancer types. Further research is required to obtain detailed quantitative data on the reduction of metastatic potential and to understand the nuanced effects of this compound, particularly in combination with other therapies.
Mechanisms of Resistance and Strategies for Overcoming Them in Preclinical Research
Analysis of Intrinsic Resistance Pathways in Cellular Models
Intrinsic resistance refers to the inherent lack of sensitivity of cancer cells to a therapeutic agent from the outset of treatment. In the context of EGFR and HER2 inhibitors like PKI-166, several intrinsic resistance mechanisms have been proposed based on preclinical studies of this class of drugs.
One key mechanism of intrinsic resistance is the presence of pre-existing mutations in downstream signaling molecules. For instance, activating mutations in genes such as PIK3CA or the loss of the tumor suppressor PTEN can lead to constitutive activation of the PI3K/Akt signaling pathway. nih.govnih.govaacrjournals.org This pathway is a critical downstream effector of EGFR and HER2, and its persistent activation can render cells independent of upstream receptor signaling, thereby conferring resistance to inhibitors like PKI-166. karger.comaacrjournals.org
Furthermore, the expression levels and activation status of other receptor tyrosine kinases (RTKs) can influence intrinsic sensitivity. The presence of alternative signaling pathways that can compensate for the inhibition of EGFR and HER2 may contribute to a lack of response. While direct preclinical studies detailing all intrinsic resistance pathways specifically for PKI-166 are limited, the compound's efficacy is understood to be linked to the dependency of cancer cells on the signaling pathways it inhibits. researchgate.netsnmjournals.org
Characterization of Acquired Resistance Mechanisms
Acquired resistance develops in initially sensitive tumors after a period of treatment. Preclinical models have been instrumental in elucidating the various mechanisms through which cancer cells adapt and evade the inhibitory effects of EGFR and HER2 blockade.
Role of Secondary EGFR Mutations (e.g., T790M) in Resistance
A well-established mechanism of acquired resistance to first-generation EGFR tyrosine kinase inhibitors is the emergence of a secondary mutation in the EGFR kinase domain, most commonly the T790M "gatekeeper" mutation. nih.govnih.gov This mutation increases the affinity of the receptor for ATP, thereby reducing the binding efficacy of competitive inhibitors. nih.gov While the development of PKI-166 was discontinued (B1498344), and specific studies on its interaction with the T790M mutation are not extensively available, this mutation is a critical consideration for any EGFR inhibitor. nih.govgoogle.com
Table 1: Common EGFR Mutations and Their Role in Resistance to TKIs
| Mutation | Location | Consequence | Relevance to TKIs |
| Exon 19 Deletions | Kinase Domain | Sensitizing | Increased sensitivity to first-generation TKIs. |
| L858R | Kinase Domain | Sensitizing | Increased sensitivity to first-generation TKIs. |
| T790M | Kinase Domain | Resistance | "Gatekeeper" mutation conferring resistance to first-generation TKIs. nih.govnih.gov |
| C797S | Kinase Domain | Resistance | Can confer resistance to third-generation irreversible inhibitors. |
Activation of Bypass Signaling Pathways
Cancer cells can develop resistance by activating alternative signaling pathways that bypass the need for EGFR and HER2 signaling. This can occur through several mechanisms:
MET Amplification: Amplification of the MET proto-oncogene can lead to the overexpression and constitutive activation of its receptor tyrosine kinase. This provides an alternative signaling route that can reactivate downstream pathways like PI3K/Akt and MAPK, thereby circumventing the effects of EGFR/HER2 inhibition. nih.gov MET amplification has been identified as a mechanism of acquired resistance to EGFR TKIs. nih.gov
Insulin-Like Growth Factor-1 Receptor (IGF-1R) Activation: Increased signaling through the IGF-1R pathway is another established mechanism of resistance to EGFR and HER2 targeted therapies. nih.govaacrjournals.orgnih.gov The activation of IGF-1R can maintain downstream signaling through the PI3K/Akt and MAPK pathways, promoting cell survival and proliferation despite the presence of an EGFR/HER2 inhibitor. aacrjournals.orgnih.gov
HER2/HER3 Alterations: In the context of resistance to EGFR-specific inhibitors, the upregulation or amplification of HER2 can provide a bypass mechanism. As PKI-166 is a dual inhibitor of both EGFR and HER2, it was theoretically designed to overcome this form of resistance. nih.gov However, alterations in other HER family members, such as HER3, which can heterodimerize with HER2, could still potentially contribute to resistance.
In a preclinical study, it was demonstrated that high levels of activated EGFR can lead to resistance to the HER2-targeted antibody trastuzumab in gastric cancer cells. This resistance was notably reversed by treatment with PKI-166, highlighting its potential to overcome resistance mediated by EGFR activation. aacrjournals.org
Contribution of Downstream Pathway Aberrations
Alterations in signaling molecules downstream of EGFR and HER2 can uncouple the cell's survival and proliferation from the activity of these receptors.
PIK3CA Mutations: Activating mutations in the PIK3CA gene, which encodes the p110α catalytic subunit of PI3K, are a common oncogenic event. These mutations lead to constitutive activation of the PI3K/Akt pathway, making cancer cells less dependent on upstream signaling from EGFR and HER2 and thus resistant to their inhibitors. nih.govnih.gov
PTEN Loss: The loss of the tumor suppressor PTEN, a negative regulator of the PI3K pathway, has a similar effect to PIK3CA mutations. Loss of PTEN function results in the sustained activation of Akt, promoting cell survival and proliferation independently of EGFR and HER2 signaling. nih.govnih.govaacrjournals.org
Table 2: Key Downstream Pathway Alterations and Their Impact on TKI Resistance
| Alteration | Gene | Pathway | Consequence of Alteration |
| Activating Mutation | PIK3CA | PI3K/Akt/mTOR | Constitutive pathway activation, bypassing need for upstream receptor signaling. nih.gov |
| Loss of Function | PTEN | PI3K/Akt/mTOR | Inability to negatively regulate the pathway, leading to sustained activation. nih.govaacrjournals.org |
Investigation of Phenotypic Transformations Leading to Resistance
Cancer cells can undergo phenotypic changes that confer resistance to targeted therapies. One such change is the epithelial-to-mesenchymal transition (EMT). During EMT, cancer cells lose their epithelial characteristics and acquire a more mesenchymal phenotype, which is associated with increased motility, invasiveness, and resistance to apoptosis. This transition can be driven by various signaling pathways and may lead to a reduced reliance on the signaling pathways targeted by drugs like PKI-166. While specific studies on PKI-166 inducing phenotypic transformation are not available, it is a recognized mechanism of resistance to EGFR inhibitors.
Identification and Validation of Preclinical Biomarkers for Compound Sensitivity and Resistance
The identification of biomarkers is essential for predicting which tumors will respond to a given therapy and for understanding the mechanisms of resistance when it emerges. For EGFR and HER2 inhibitors, several potential biomarkers have been investigated in preclinical studies.
EGFR and HER2 Expression and Amplification: While intuitively seeming like a straightforward biomarker, the level of EGFR expression has not consistently correlated with response to EGFR inhibitors. However, HER2 gene amplification is a well-established predictive biomarker for response to HER2-targeted therapies.
Mutational Status of EGFR, PIK3CA, and PTEN: The presence of activating EGFR mutations is a strong predictor of sensitivity to EGFR TKIs. Conversely, the presence of the T790M mutation predicts resistance. nih.govnih.gov Mutations in PIK3CA and the loss of PTEN are potential biomarkers of resistance to EGFR and HER2 inhibitors. nih.govnih.govaacrjournals.org
Activation Status of Downstream Effectors: The phosphorylation status of downstream signaling molecules like Akt and ERK could serve as pharmacodynamic biomarkers to assess the on-target effects of inhibitors like PKI-166. A preclinical study in prostate cancer xenografts demonstrated a correlation between the levels of activated ERK (p-ERK) and the growth-inhibitory effects of PKI-166. dtic.mil This suggests that monitoring the activity of downstream pathways could be a viable strategy for assessing sensitivity and the development of resistance. dtic.mil
Preclinical Pharmacological Characterization of Pki 166 Hydrochloride
In Vitro Enzyme Kinetics and Target Binding Studies (e.g., IC50 determination)
PKI-166 hydrochloride is a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. In vitro studies have demonstrated its high affinity for the intracellular kinase domain of EGFR, with a half-maximal inhibitory concentration (IC50) of 0.7 nM. tocris.com This indicates a strong binding affinity and potent inhibition of the primary target.
The selectivity of PKI-166 has been evaluated against a panel of other kinases to determine its specificity. It exhibits significant selectivity for EGFR over various serine/threonine kinases. For instance, the IC50 values against Protein Kinase Cα (PKCα) and Cyclin-dependent kinase 2/cyclin B (Cdc2/cyclin B) are greater than 100 µM and 78 µM, respectively, demonstrating a selectivity of over 3000-fold for EGFR. tocris.combertin-bioreagent.com
Further profiling against other tyrosine kinases has shown that PKI-166 is also highly selective against FLK, c-Met, and Tek, with IC50 values exceeding 1 µM for all. bertin-bioreagent.com However, the compound does exhibit some level of inhibitory activity against other related tyrosine kinases such as c-Src, c-Abl, and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2/KDR). bertin-bioreagent.com
| Kinase Target | IC50 (µM) |
|---|---|
| EGFR | 0.0007 |
| PKCα | >100 |
| Cdc2/cyclin B | 78 |
| FLK | >1 |
| c-Met | >1 |
| Tek | >1 |
Cellular Uptake and Efflux Mechanisms (e.g., Involvement of Multidrug Resistance Protein 2 (MRP2) and Organic Anion-Transporting Peptide 2 (OATP2))
The cellular disposition of PKI-166 and its metabolites is influenced by the activity of various transporter proteins. While PKI-166 itself can efficiently cross cellular membranes, its transport is not significantly affected by the expression of Multidrug Resistance Protein 2 (MRP2) or Organic Anion-Transporting Peptide 2 (OATP2).
However, the primary metabolite of PKI-166, ACU154, has been identified as a substrate for both MRP2 and OATP2. Studies utilizing Madin-Darby canine kidney II (MDCKII) cells stably transfected with human MRP2 and/or OATP2 have demonstrated that these transporters play a role in the efflux and uptake of ACU154. Specifically, rat mrp2 has been shown to transport ACU154 with a Michaelis constant (Km) of approximately 1 µM.
Interestingly, while not a substrate, PKI-166 has been found to be an inhibitor of OATP2-mediated transport. This suggests a potential for drug-drug interactions where PKI-166 could affect the transport of other compounds that are substrates of OATP2.
Metabolic Pathways and Metabolite Identification (e.g., O-Glucuronidation to ACU154)
The primary metabolic pathway for PKI-166 in preclinical studies is O-glucuronidation. This phase II metabolic reaction involves the conjugation of glucuronic acid to the parent compound, a process that generally increases the water solubility of xenobiotics, facilitating their excretion.
The major metabolite formed through this pathway is identified as ACU154, which is an O-glucuronide of PKI-166. The clearance of PKI-166 is mainly driven by this metabolic conversion, with the resulting metabolites being eliminated primarily through biliary excretion.
Research on Hepatic Transport Processes
The liver plays a central role in the disposition of PKI-166 due to its extensive metabolism and the subsequent biliary excretion of its metabolites. The hepatic transport of both PKI-166 and its main metabolite, ACU154, has been a subject of detailed investigation.
Transport studies using MDCKII cells demonstrated that while [14C]PKI-166 could efficiently cross the cell monolayer, its flux was not enhanced by the expression of MRP2 or OATP2. In contrast, the transport of [14C]ACU154 was clearly shown to be mediated by both MRP2 and OATP2.
Further investigations using liver canalicular membrane vesicles (CMVs) from both normal Wistar rats and mrp2-deficient TR- rats provided more insights. These studies confirmed that ACU154 is a substrate for mrp2. Additionally, it was observed that PKI-166 could increase the ATP-dependent uptake of the mrp2 substrate estradiol-17β-d-glucuronide into CMVs from Wistar rats by up to four-fold.
Furthermore, both PKI-166 and ACU154 were found to affect the transport mediated by the bile salt export pump (bsep). ACU154 demonstrated a strong inhibition of [3H]taurocholic acid uptake into CMVs from Wistar rats in an mrp2-dependent manner. These findings highlight the complex interactions of PKI-166 and its O-glucuronide metabolite with key hepatic transport proteins.
Investigation of Enterohepatic Recirculation in Preclinical Models
Preclinical findings indicate that the metabolites of PKI-166 are predominantly eliminated from the body via biliary excretion. This route of elimination is a fundamental prerequisite for enterohepatic recirculation, a process where compounds excreted in the bile are subsequently reabsorbed from the intestine back into the bloodstream. This can lead to a prolonged therapeutic effect and the appearance of secondary peaks in the plasma concentration-time profile of a drug.
While the extensive biliary excretion of PKI-166 metabolites suggests the potential for enterohepatic recirculation, specific preclinical studies designed to definitively demonstrate and quantify this phenomenon for PKI-166 have not been detailed in the reviewed literature. Such investigations would typically involve comparing the pharmacokinetic profiles in intact animals versus those with bile duct cannulation to prevent the return of bile to the intestine.
Combination Therapeutic Strategies in Preclinical and in Vitro Models
Synergistic Effects with Conventional Cytotoxic Agents
Combining targeted agents like PKI 166 hydrochloride with traditional cytotoxic chemotherapy is a strategy aimed at attacking cancer cells through multiple mechanisms, potentially leading to synergistic effects and overcoming drug resistance.
Combinations with Gemcitabine (B846) in Pancreatic Cancer Models
Pancreatic cancer is notoriously resistant to conventional therapies, with gemcitabine being a standard-of-care cytotoxic agent. Preclinical studies have explored the combination of EGFR inhibitors with gemcitabine to improve its efficacy. In a pancreatic orthotopic xenograft model, the combination of the anti-EGFR antibody C225 (Cetuximab) with gemcitabine resulted in a significant reduction in tumor size, demonstrating an 85% decrease nih.gov. This suggests that blocking the EGFR pathway can sensitize pancreatic cancer cells to the cytotoxic effects of gemcitabine. While this study did not use this compound directly, it provides a strong rationale for combining an EGFR inhibitor like PKI 166 with gemcitabine in pancreatic cancer models. The modest activity of gemcitabine alone in pancreatic cancer highlights the need for such combination studies to improve patient outcomes nih.govresearchgate.net.
Table 1: Preclinical Study of Anti-EGFR Antibody with Gemcitabine in a Pancreatic Cancer Xenograft Model
| Treatment Group | Tumor Reduction | Reference |
| C225 + Gemcitabine | 85% | nih.gov |
Combinations with Cisplatin (B142131) and 5-Fluorouracil (B62378)
Rationales for Combination with Other Targeted Agents
The complexity of cancer cell signaling pathways often necessitates the use of multiple targeted agents to block redundant or compensatory signaling cascades, thereby preventing the development of resistance.
Concurrent Inhibition of VEGF and EGFR Pathways
There is a strong preclinical rationale for the dual inhibition of the vascular endothelial growth factor (VEGF) and EGFR pathways. These two pathways are interconnected and play crucial roles in tumor growth, angiogenesis, and metastasis. Dual inhibition has the potential to provide improved outcomes compared to targeting either pathway alone nih.govonclive.com. Meta-analyses of clinical trials in non-small cell lung cancer (NSCLC) have shown that the combination of an EGFR tyrosine kinase inhibitor (TKI) with a VEGF inhibitor significantly improves progression-free survival compared to an EGFR TKI alone nih.gov. This provides a strong basis for investigating the combination of this compound with a VEGF inhibitor in preclinical models.
Co-targeting with Other EGFR/HER2 Inhibitors
The human epidermal growth factor receptor (HER) family, which includes EGFR (HER1) and HER2, plays a critical role in the development and progression of several cancers. Co-targeting different members of this family is a strategy to overcome resistance and enhance therapeutic efficacy. Preclinical studies have compared the activity of different HER2 inhibitors, such as the reversible inhibitor lapatinib (B449) and the irreversible inhibitor neratinib (B1684480) nih.govresearchgate.net. Neratinib, an irreversible pan-HER inhibitor, has shown efficacy in combination with capecitabine (B1668275) in patients with HER2-positive metastatic breast cancer who have received prior HER2-directed therapies nih.govdana-farber.org. The distinct properties of these inhibitors suggest that combining them or using them in sequence could be a valuable strategy nih.govresearchgate.net. While specific preclinical data on combining this compound with other EGFR/HER2 inhibitors is limited, the principle of co-targeting this pathway with agents that have different mechanisms of action is a scientifically sound approach for future investigation.
Table 2: Comparison of Preclinical Characteristics of Neratinib and Lapatinib
| Characteristic | Neratinib | Lapatinib | Reference |
| Mechanism | Irreversible pan-HER TKI | Reversible EGFR/HER2 TKI | nih.govresearchgate.netnih.gov |
| Potency | Significantly lower IC50 values in cell line models | Higher IC50 values compared to neratinib | nih.gov |
Co-treatment with IGF-1R Inhibitors
The insulin-like growth factor 1 receptor (IGF-1R) signaling pathway is implicated in tumor cell proliferation, survival, and resistance to anticancer therapies. There is a strong rationale for combining IGF-1R inhibitors with other targeted agents, including EGFR inhibitors. Linsitinib (B1684704) (OSI-906) is a selective inhibitor of IGF-1R and the insulin (B600854) receptor (IR) rsc.orgselleckchem.commedchemexpress.com. Preclinical studies have shown that linsitinib can inhibit the proliferation and induce apoptosis in cells expressing IGF-1R nih.gov. The development of small molecule inhibitors of IGF-1R, like those from the amino-pyrimidine structural class, is an active area of research rsc.org. The potential for synergistic effects when combining an EGFR inhibitor like this compound with an IGF-1R inhibitor warrants further preclinical investigation to overcome resistance mechanisms.
Combinations with MEK/ERK Pathway Inhibitors
A review of the current scientific literature did not yield specific preclinical or in vitro studies evaluating the combination of PKI-166 hydrochloride with MEK/ERK pathway inhibitors. While research has been conducted on combining MEK inhibitors with other targeted agents, such as CDK4/6 inhibitors or FAK inhibitors, to explore synergistic antitumor effects in various cancer models nih.govmdpi.com, similar investigations involving the dual inhibition of EGFR with PKI-166 and the MEK/ERK pathway have not been reported in the available search results. The RAS-RAF-MEK-ERK pathway is a critical signaling cascade in many human cancers, and MEK1/2 inhibition is an established therapeutic strategy. nih.gov However, there is no direct evidence from the provided search results to detail the outcomes, such as synergistic growth inhibition or apoptosis induction, of combining PKI-166 with inhibitors of this pathway.
Medicinal Chemistry and Structure Activity Relationship Sar Research
Synthetic Methodologies for Pyrrolo-pyrimidine Core Structures Relevant to PKI 166 Hydrochloride
The pyrrolo[2,3-d]pyrimidine core, also known as 7-deazapurine, is a privileged scaffold in medicinal chemistry due to its structural similarity to adenine, a key component of ATP. nih.govnih.gov This makes it an ideal framework for designing ATP-competitive kinase inhibitors. nih.gov The synthesis of this core structure for compounds like PKI 166 involves multi-step procedures.
A common retrosynthetic approach for PKI 166 begins with disconnecting the chiral amine side chain from the heterocyclic core. This bond is typically formed via a nucleophilic aromatic substitution (SNAr) reaction, where an amine displaces a leaving group (like a chloride) on the pyrimidine (B1678525) ring. youtube.com The required chiral amine, (R)-1-phenylethylamine, can be sourced from the chiral pool, often obtained through resolution of a racemic mixture using a chiral resolving agent like L-malic acid. youtube.com
The synthesis of the pyrrolo[2,3-d]pyrimidine core itself can be achieved through various strategies. benthamdirect.com One major technique involves constructing the pyrimidine ring onto a pre-existing pyrrole (B145914). This can be done through the cyclization of β-enaminonitrile or β-enaminoester derivatives of pyrrole with reagents like formamide (B127407) or urea. benthamdirect.com A second approach involves building the pyrrole ring onto a pyrimidine precursor. benthamdirect.com For PKI 166, a typical forward synthesis would involve:
Constructing a pyridone-like intermediate.
Deoxygenation to form a reactive chloro-pyrimidine derivative, often using reagents like phosphorus oxychloride (POCl₃). youtube.com
Nucleophilic aromatic substitution with the desired chiral amine to install the side chain. youtube.com
Further functionalization , such as palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig) to attach aryl groups at other positions of the core structure. nih.gov
More recent synthetic advancements focus on creating diverse libraries of these compounds efficiently. For instance, a three-step synthesis for halogenated '(E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazides' has been reported with high yields. mdpi.com Another method involves a Tf₂O/2-methoxypyridine-mediated carbonyl-amine condensation to produce tricyclic pyrrolo[2,3-d]pyrimidine-imines. mdpi.com
Quantitative Structure-Activity Relationship (QSAR) Studies for this compound and Related Derivatives
Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to correlate the structural or physicochemical properties of compounds with their biological activities. ijnrd.orglongdom.org For kinase inhibitors like PKI 166, QSAR helps in understanding how different chemical features contribute to potency and selectivity, thereby guiding the design of more effective drugs. ijpsr.com These models often use descriptors related to steric, electronic, and hydrophobic properties to build a mathematical relationship between the molecule's structure and its inhibitory activity. ijnrd.orgnih.gov
Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are particularly useful. nih.gov These studies provide contour maps that visualize regions where modifications to the molecular structure would likely lead to an increase or decrease in biological activity. For the related pyrrolo[3,2-d]pyrimidine scaffold targeting the KDR kinase, 3D-QSAR studies have been employed to understand how steric, electrostatic, hydrophobic, and hydrogen-bonding interactions influence inhibitory activity. nih.gov
The structure-activity relationship (SAR) for pyrrolo[2,3-d]pyrimidine derivatives is highly dependent on the nature and position of substituents on the core scaffold.
Substitution at the C4-Anilino Ring: The anilino group at the C4 position is crucial for activity. Modifications to this part of the molecule can significantly alter potency. For PKI 166, the phenol (B47542) group on the C6-aryl ring is a key feature.
Substitution at the C6-Position: The aryl group at the C6 position of the pyrrolopyrimidine core plays a significant role in binding and selectivity. In a series of 6-aryl-pyrrolo[2,3-d]pyrimidine-4-amino derivatives, several compounds showed lower IC₅₀ values than the established drug Erlotinib (B232). researchgate.net
Impact of Halogenation: The strategic addition of halogen atoms can enhance potency and selectivity. mdpi.com In one study, tricyclic pyrrolo[2,3-d]pyrimidines containing a bromine substituent on the phenyl ring of an imine side-chain exhibited superior antitumor activity against the HT-29 colon cancer cell line. mdpi.comnih.gov The favorable impact of halogenation was highlighted, although further substitution sometimes led to diminished activity. mdpi.com
Influence of Other Groups: In some series, the introduction of electron-withdrawing groups (like F, Cl, Br, and CF₃) on an N-aryl group resulted in a loss of activity, indicating that electronic effects are critical. mdpi.com Conversely, another study on novel pyrrolo[2,3-d]pyrimidine derivatives found that compounds with nitro and heterocyclic moieties demonstrated significant anticancer activity. benthamdirect.com
The following table summarizes SAR findings from various studies on pyrrolo[2,3-d]pyrimidine derivatives.
| Compound Series | Modification | Effect on Activity | Reference |
| Tricyclic pyrrolo[2,3-d]pyrimidine-imines | Bromine on C-4 of phenyl ring & azepine side-ring | Superior activity on HT-29 cells (IC₅₀ = 4.01–4.55 µM) | mdpi.com |
| Tricyclic pyrrolo[2,3-d]pyrimidines | Electron-withdrawing groups (F, Cl, Br, CF₃) on N-aryl group | Loss of activity | mdpi.com |
| Halogenated benzylidene-benzohydrazides | Compound 5k (specific halogenated structure) | Potent inhibition of EGFR, Her2, VEGFR2, CDK2 (IC₅₀ = 40–204 nM) | mdpi.com |
| Pyrrolo[2,3-d]pyrimidine derivatives | Covalent-binding moieties | Increased efficacy and enhanced selectivity for mutant EGFR | nih.gov |
| Amide functionalized pyrrolo-pyrimidines | Nitro and heterocyclic moieties | Significant anticancer activity | benthamdirect.com |
Stereochemistry plays a critical role in the biological activity of PKI 166. The compound possesses a single stereocenter at the benzylic carbon of the (1-phenylethyl)amino side chain attached to the C4 position of the pyrimidine ring. youtube.commedchemexpress.comtocris.com The biologically active form is the (R)-enantiomer. medchemexpress.comtocris.com This stereospecificity is a common feature among kinase inhibitors, as the precise three-dimensional arrangement of atoms is necessary for optimal interaction with the chiral environment of the ATP-binding pocket of the target kinase. The synthesis of the enantiomerically pure compound is therefore essential. youtube.com The (R)-1-phenylethylamine precursor is often obtained through chiral resolution, highlighting the importance of stereochemical control in the synthetic process to ensure therapeutic efficacy. youtube.com
Rational Design and Synthesis of Novel Analogues for Enhanced Preclinical Efficacy or Selectivity
Rational drug design involves using the knowledge of a biological target's structure and the SAR of known inhibitors to create new, improved compounds. nih.gov For pyrrolo[2,3-d]pyrimidine-based inhibitors, this process aims to enhance properties such as potency, selectivity against different kinases, and pharmacokinetic profiles. acs.orgresearchgate.net
One successful strategy is scaffold hopping , where the core structure is replaced with a different but functionally similar one, combined with structural optimization. This approach was used to design a series of potent and selective Aurora A inhibitors based on the pyrrolo[2,3-d]pyrimidine scaffold, starting from the known inhibitor Alisertib. acs.org The resulting compound 11 showed potent Aurora A inhibition (IC₅₀ = 0.74 nM) and improved selectivity over Aurora B. acs.org
Another approach involves designing Type II inhibitors , which bind to an inactive conformation of the kinase. nih.gov This exploits an additional allosteric binding site adjacent to the ATP pocket, which can lead to improved kinase selectivity. nih.govnih.gov While PKI 166 is a Type I inhibitor, designing analogues that could potentially adopt a Type II binding mode is a valid strategy for developing novel compounds with different selectivity profiles.
The design process often involves:
Identifying key interactions: Analyzing the binding mode of a lead compound (like PKI 166) within the target kinase's active site.
Formulating hypotheses: Proposing specific structural modifications to enhance these interactions or create new ones. For example, adding hydrogen bond donors or acceptors to interact with specific amino acid residues in the target. youtube.com
Synthesis and evaluation: Synthesizing the designed analogues and testing their biological activity to validate the hypothesis.
This iterative cycle of design, synthesis, and testing is fundamental to optimizing lead compounds for better therapeutic potential. x-mol.net
Computational Chemistry and Molecular Modeling Approaches for Target Binding
Computational chemistry and molecular modeling are indispensable tools in the study and design of kinase inhibitors like PKI 166. nih.gov These methods provide insights into how a ligand interacts with its protein target at an atomic level, helping to explain observed SAR and guide the design of new analogues. nih.gov
Molecular docking is a primary technique used to predict the preferred orientation and binding affinity of a ligand when it binds to a target protein. mdpi.com The process typically starts with the three-dimensional crystal structure of the target kinase, often obtained from the Protein Data Bank (PDB). For EGFR, the structure co-crystallized with the inhibitor erlotinib (PDB ID: 1M17) is commonly used. nih.govmdpi.comdovepress.com
Using software like AutoDock VINA, researchers can perform virtual screening of compound libraries or dock newly designed analogues into the EGFR's ATP-binding site. nih.gov The results are evaluated based on a scoring function that estimates the binding energy; a lower (more negative) binding energy suggests a more stable protein-ligand complex. nih.gov These simulations can reveal key interactions, such as:
Hydrogen bonds between the pyrrolo[2,3-d]pyrimidine core and backbone residues in the hinge region of the kinase.
Hydrophobic interactions between aryl groups of the inhibitor and nonpolar residues in the active site.
Beyond simple docking, molecular dynamics (MD) simulations can be used to study the dynamic behavior of the protein-ligand complex over time. nih.gov This provides a more realistic view of the binding stability and can reveal conformational changes in the protein upon ligand binding. nih.gov These computational approaches, when integrated with synthetic chemistry and biological testing, create a powerful platform for the rational design of potent and selective kinase inhibitors.
Emerging Research Applications and Future Directions for Pki 166 Hydrochloride
Investigation in Non-Oncological Disease Research Models (e.g., Antihypertensive Properties)
Beyond its well-documented role in cancer research, PKI 166 hydrochloride has demonstrated notable effects in non-oncological disease models, particularly showcasing antihypertensive properties. tocris.comrndsystems.com Research has indicated that the compound is orally bioavailable and possesses antihypertensive capabilities. tocris.com
A key study investigated the effects of PKI 166 in a preclinical model of hypertension using 5/6 nephrectomized rats, a common method for inducing chronic kidney disease and associated high blood pressure. In this model, the administration of the EGFR inhibitor was found to provide cardiovascular protection. rndsystems.com The treatment successfully blunted the increase in systolic blood pressure and restored diastolic blood pressure back to the levels observed in the control group. These findings highlight the potential of targeting the EGFR pathway in the context of cardiovascular disease and suggest a therapeutic avenue for PKI 166 outside of oncology.
Table 1: Effect of PKI-166 on Blood Pressure in a Hypertensive Preclinical Model A summary of findings from a study on hypertensive 5/6 nephrectomized rats, demonstrating the compound's blood pressure-lowering effects.
| Parameter | Observation in Hypertensive Model | Effect of PKI-166 Treatment |
|---|---|---|
| Systolic Blood Pressure (SBP) | Significantly Increased | Blunted the increase |
| Diastolic Blood Pressure (DBP) | Significantly Increased | Restored to control levels |
| Overall Cardiovascular Effect | Evidence of Cardiovascular Strain | Demonstrated Cardiovascular Protection rndsystems.com |
Exploration of Repurposing Potential (e.g., Antibacterial Activity)
The concept of drug repurposing—finding new uses for existing compounds—is a highly efficient strategy in pharmaceutical research. The chemical scaffold of PKI 166, based on a pyrrolo[2,3-d]pyrimidine core, has been identified as a promising starting point for developing agents against non-cancerous targets, including bacteria.
A study focused on the synthesis and structure-activity relationship of 21 fused pyrimidines, including compounds with the same 6-aryl-7H-pyrrolo[2,3-d]pyrimidin-4-amine core as PKI 166, identified potent activity against Staphylococcus aureus. researchgate.net The research found that the antibacterial efficacy was highly dependent on specific chemical modifications to the scaffold. researchgate.net Notably, the two most active derivatives, which featured specific bromo or iodo substitutions on the benzylamine (B48309) group and a hydroxyl group on the aryl unit, exhibited a Minimum Inhibitory Concentration (MIC) of 8 mg/L. researchgate.net This demonstrates that the PKI 166 scaffold is a viable template for designing novel antibacterial agents, representing a significant area for future repurposing efforts.
Development of Advanced Preclinical Models for Compound Evaluation
The evaluation of compounds like PKI 166 has traditionally relied on standard preclinical models, such as athymic nude mouse models implanted with human cancer cell lines. researchgate.netmedchemexpress.com These models were instrumental in confirming the antitumor activity of PKI 166, particularly its ability to reduce tumor growth, metastasis, and angiogenesis in pancreatic cancer xenografts. tocris.comrndsystems.commedchemexpress.com
However, the field of preclinical evaluation is rapidly advancing to better predict clinical outcomes. The future evaluation of PKI 166 and its derivatives will likely involve more sophisticated systems that more accurately reflect human disease. These advanced models include:
Patient-Derived Xenografts (PDX): These models involve implanting tumor tissue directly from a patient into an immunodeficient mouse, preserving the original tumor's heterogeneity and microenvironment. nih.gov
Genetically Engineered Mouse Models (GEMMs): GEMMs are designed to carry specific genetic mutations that spontaneously lead to cancer, closely mimicking the development of human tumors. nih.gov
Tumor Organoids and Tissue Cultures: These three-dimensional, ex vivo systems are grown from patient tumor cells and can preserve the architecture of the original tumor, making them suitable for studying tumor-immune interactions and therapeutic responses. nih.govresearchgate.net
Specialized programs, such as the Center for Advanced Preclinical Research and the Pediatric Preclinical In Vivo Testing (PIVOT) Program, are focused on utilizing these advanced, human-guiding murine models to generate more reliable and translatable data for novel therapeutics. cancer.govpreclinicalpivot.org The application of such models will be crucial for the future, in-depth evaluation of PKI 166 and its next-generation analogs.
Identification of Novel Research Targets and Pathways Modulated by this compound
While the primary mechanism of PKI 166 is the potent and selective inhibition of EGFR tyrosine kinase, research has uncovered its influence on a broader network of cellular pathways. tocris.comnih.gov These findings point to novel targets and mechanisms that contribute to its biological effects.
In epidermoid carcinoma cells, treatment with PKI 166 was shown to actively stimulate the production of reactive oxygen species (ROS) and induce mitochondrial membrane depolarization. nih.gov This redox-related activity is associated with the induction of apoptosis through several key pathways:
Activation of p53: The compound was found to induce the expression of the tumor suppressor p53 and its downstream target, p21. nih.gov
Modulation of the Caspase Cascade: An imbalance in the Bax/Bcl-2 ratio triggered the caspase cascade, leading to the cleavage of PARP, a hallmark of apoptosis. nih.gov
Inhibition of Pro-Survival Pathways: PKI 166 inhibited the phosphorylation and activity of several critical signaling pathways downstream of EGFR, including the Akt/PI3K, MAPK/ERK, and JNK pathways. nih.gov
Furthermore, the compound was observed to suppress metastatic properties by inhibiting the activity of matrix metalloproteinase-9 (MMP-9). nih.gov These discoveries indicate that the therapeutic potential of PKI 166 extends beyond simple EGFR blockade, involving the complex modulation of cellular redox signaling and multiple interconnected apoptotic and survival pathways.
Design and Evaluation of Next-Generation Inhibitors Based on this compound Scaffold
The chemical structure of PKI 166, a pyrrolo[2,3-d]pyrimidine derivative, serves as a "privileged scaffold" in medicinal chemistry. researchgate.net Such scaffolds are molecular frameworks that can be systematically modified to create new compounds with tailored activities and improved properties. The design of next-generation inhibitors based on the PKI 166 scaffold is an active area of research aimed at enhancing potency, altering target selectivity, or developing agents for entirely new indications.
The process of scaffold-based design involves creating a library of chemical analogs by making precise modifications to the core structure and evaluating their biological activity. nih.gov This structure-activity relationship (SAR) analysis helps identify which chemical groups are essential for the desired effect. For instance, SAR studies on the pyrrolo[2,3-d]pyrimidine scaffold of PKI 166 revealed that specific halogen (bromo or iodo) and hydroxyl group placements were critical for conferring potent antibacterial activity against Staphylococcus aureus. researchgate.net
Future research will continue to leverage this scaffold to design novel kinase inhibitors. By integrating structural biology, such as X-ray crystallography, with medicinal chemistry, researchers can streamline the design of next-generation compounds that are more potent, selective, and possess optimized drug-like properties for a range of therapeutic applications. nih.gov
Q & A
Basic: What experimental protocols are recommended for assessing PKI 166 hydrochloride’s biological activity in vitro?
Answer:
- Cell-based assays : Use kinase inhibition assays (e.g., ADP-Glo™) to quantify target kinase activity. Include positive controls (e.g., staurosporine) and negative controls (vehicle-only treatments) .
- Dose-response curves : Test a logarithmic concentration range (e.g., 1 nM–10 µM) to determine IC50 values. Replicate experiments at least three times to ensure statistical power .
- Validation : Confirm compound solubility in DMSO or PBS, and pre-treat cells for 24–72 hours to observe time-dependent effects. Include cytotoxicity assays (e.g., MTT) to distinguish activity from cell death .
Advanced: How should dose-response studies address non-linear pharmacokinetics of this compound in vivo?
Answer:
- Staggered dosing : Administer multiple doses (e.g., 5 mg/kg, 10 mg/kg, 20 mg/kg) at intervals reflecting the compound’s half-life, monitored via LC-MS/MS plasma analysis .
- Time-point sampling : Collect blood/tissue samples at 0, 2, 6, 12, and 24 hours post-administration to capture absorption and elimination phases.
- Non-compartmental modeling : Use Phoenix WinNonlin® to calculate AUC, Cmax, and clearance rates. Apply logarithmic transformation to skewed data to stabilize variance .
Basic: What safety protocols are critical for handling this compound in lab settings?
Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and solubilizing powdered compounds .
- Waste disposal : Neutralize acidic waste with sodium bicarbonate before disposal. Store unused compound at -20°C in airtight, light-resistant containers .
- Emergency procedures : Maintain 0.1 M NaOH for spill neutralization and ensure eye-wash stations are accessible. Document all incidents in lab safety logs .
Advanced: How can flow cytometry and transcriptomics resolve this compound’s mechanism of action?
Answer:
- Cell sorting : Isolate treated cells using CD71/PI markers (as in genetic toxicity studies) to distinguish apoptotic populations .
- RNA-seq integration : Pair sorted cells with transcriptomic profiling (e.g., Illumina HiSeq) to identify differentially expressed kinases or downstream effectors.
- Data correlation : Apply bioinformatics tools (e.g., DAVID, STRING) to link kinase inhibition patterns to pathway enrichment. Validate via qPCR for key targets (e.g., EGFR, AKT) .
Basic: What analytical techniques validate this compound purity and stability?
Answer:
- HPLC-UV : Use a C18 column with mobile phase (acetonitrile:water + 0.1% TFA) and λ=254 nm. Purity >95% is acceptable for most studies .
- Mass spectrometry : Confirm molecular weight via ESI+ (expected m/z: [M+H]+ 423.2). For stability, incubate at 37°C in PBS and monitor degradation over 48 hours .
- NMR : Perform 1H/13C NMR in DMSO-d6 to detect impurities. Peaks at δ 7.8–8.2 ppm may indicate aromatic degradation byproducts .
Advanced: How to optimize bioavailability of this compound in murine models?
Answer:
- Formulation adjustments : Use hydrogels (e.g., carbopol-based) for sustained release. Characterize rheological properties (e.g., viscosity, pH) to ensure compatibility .
- Pharmacokinetic enhancers : Co-administer with cytochrome P450 inhibitors (e.g., ketoconazole) to prolong half-life. Validate via plasma concentration-time curves .
- Route comparison : Test oral vs. intraperitoneal administration. Use non-invasive imaging (e.g., fluorescence labeling) to track tissue distribution .
Basic: How to validate this compound’s specificity against off-target kinases?
Answer:
- Kinase profiling panels : Use commercial services (e.g., Eurofins DiscoverX) to screen against 100+ kinases at 1 µM concentration.
- Competitive binding assays : Employ ATP-biotin pull-down assays with recombinant kinases. Quantify binding via Western blot (anti-HisTag antibodies) .
- Structural modeling : Dock PKI 166 into kinase active sites using AutoDock Vina. Compare binding energies to known inhibitors (e.g., gefitinib for EGFR) .
Advanced: What statistical methods resolve contradictory efficacy data across model organisms?
Answer:
- Meta-analysis : Aggregate data from murine, rat, and zebrafish studies using RevMan. Calculate pooled effect sizes with random-effects models to account for heterogeneity .
- Sensitivity analysis : Exclude outliers (e.g., Grubbs’ test) and re-analyze using ANOVA with Tukey’s post-hoc test.
- Variance stabilization : For proportional data (e.g., tumor inhibition rates), apply arcsin√ transformation before regression analysis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
